molecular formula C16H15N3O4S B2423564 N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 921836-26-2

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2423564
CAS RN: 921836-26-2
M. Wt: 345.37
InChI Key: PBHQRJHRSOFMNP-UHFFFAOYSA-N
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Description

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide , also known as Compound 4o , is a synthetic molecule with potential antitumor properties. It belongs to the class of 2-oxoindoline-based acetohydrazides . Researchers have explored its cytotoxic effects on various cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .


Molecular Structure Analysis

Compound 4o has a complex molecular structure, characterized by the presence of an indoline ring, a sulfamoyl group, and an acetamide moiety. The 2-oxoindoline scaffold plays a crucial role in its antitumor activity. Structural elucidation was performed using techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

The compound’s reactivity and interactions with other molecules are essential for understanding its mode of action. Researchers have investigated its behavior under various conditions, including pH, temperature, and solvent. Detailed studies on its stability, solubility, and potential degradation pathways are crucial for further development .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Data: IR, MS, NMR (refer to research papers for detailed spectra) .

properties

IUPAC Name

N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10(20)17-12-2-5-14(6-3-12)24(22,23)19-13-4-7-15-11(8-13)9-16(21)18-15/h2-8,19H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHQRJHRSOFMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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